Home > Products > Screening Compounds P11218 > NMUR1 Agonist C7b
NMUR1 Agonist C7b -

NMUR1 Agonist C7b

Catalog Number: EVT-10947127
CAS Number:
Molecular Formula: C50H66N16O8S
Molecular Weight: 1051.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NMUR1 Agonist C7b is a novel compound designed to selectively activate the neuromedin U receptor 1 (NMUR1), which plays a significant role in various physiological processes, including energy homeostasis and appetite regulation. The development of NMUR1 agonists like C7b is motivated by the potential therapeutic applications in treating metabolic disorders such as obesity and diabetes. The compound is part of a broader class of neuromedin U receptor agonists that have been explored for their pharmacological benefits.

Source and Classification

C7b is classified under neuromedin U receptor agonists, specifically targeting NMUR1. Neuromedin U is a neuropeptide that interacts with two receptor subtypes: NMUR1 and NMUR2. C7b has been synthesized to enhance selectivity and potency towards NMUR1, distinguishing it from other compounds that may activate both receptor types. The synthesis of C7b involved modifications to existing neuromedin U peptides to improve their pharmacokinetic properties and receptor affinity .

Synthesis Analysis

The synthesis of NMUR1 Agonist C7b involves several sophisticated methods aimed at optimizing the compound's stability and receptor selectivity.

Methods and Technical Details

  1. Peptide Synthesis: The initial step includes solid-phase peptide synthesis, where amino acids are sequentially added to form the peptide chain.
  2. Modification Techniques: Key modifications involve altering specific amino acid residues to enhance stability against proteolytic degradation and improve binding affinity to NMUR1. For instance, substitutions such as replacing phenylalanine with unnatural analogs have been utilized to achieve desired pharmacological characteristics .
  3. Purification: Post-synthesis, the compound undergoes purification using high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted materials.

The resulting compound exhibits enhanced stability, with a reported half-life significantly longer than its predecessors, allowing for prolonged biological activity in vivo .

Molecular Structure Analysis

The molecular structure of NMUR1 Agonist C7b can be characterized by its specific amino acid sequence and modifications that confer its unique properties.

Structure and Data

  • Amino Acid Sequence: C7b features a carefully designed sequence that includes various modifications aimed at increasing selectivity for NMUR1.
  • 3D Structure: The three-dimensional conformation of C7b is crucial for its interaction with the NMUR1 receptor, influencing its binding affinity and efficacy.
  • Data: Structural data can be derived from techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis

C7b undergoes several chemical reactions during its synthesis and when interacting with biological systems.

Reactions and Technical Details

  • Cleavage Reactions: The stability of C7b is enhanced by strategic modifications that reduce susceptibility to enzymatic cleavage.
  • Binding Interactions: Upon administration, C7b binds to NMUR1, initiating a series of downstream signaling pathways that mediate its physiological effects.
  • Metabolic Pathways: Understanding how C7b is metabolized in vivo is critical for predicting its pharmacokinetics and potential side effects.
Mechanism of Action

The mechanism by which NMUR1 Agonist C7b exerts its effects involves several key processes.

Process and Data

  1. Receptor Activation: Upon binding to NMUR1, C7b induces conformational changes in the receptor that activate intracellular signaling cascades.
  2. Signal Transduction: This activation typically involves G-protein coupled mechanisms leading to increased intracellular calcium levels and activation of downstream effectors.
  3. Physiological Effects: The resultant signaling promotes appetite suppression and energy expenditure, making it a candidate for obesity treatment .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of NMUR1 Agonist C7b is essential for its application in research and potential therapeutic use.

Physical Properties

  • Solubility: C7b exhibits good solubility in aqueous solutions, which is advantageous for biological assays.
  • Stability: Enhanced stability due to structural modifications allows for effective storage and handling.

Chemical Properties

  • Molecular Weight: The molecular weight of C7b is consistent with typical peptide-based drugs, facilitating absorption and distribution.
  • pKa Values: Knowledge of pKa values helps predict the ionization state of the compound under physiological conditions, influencing its bioavailability.
Applications

NMUR1 Agonist C7b has significant potential applications in scientific research and medicine.

Scientific Uses

  • Metabolic Research: As an agonist of NMUR1, C7b can be utilized in studies investigating metabolic pathways related to energy balance and obesity.
  • Pharmacological Studies: It serves as a valuable tool in drug discovery efforts aimed at developing new treatments for metabolic disorders.
  • Clinical Trials: Potential future applications include clinical trials targeting obesity management through modulation of appetite-regulating pathways .
Molecular Pharmacology of NMUR1 Agonist C7b

Receptor-Ligand Interaction Dynamics of Compound 7b at Neuromedin U receptor 1

Compound 7b (CPN-267) is a hexapeptide derivative designed from the C-terminal core of human neuromedin U. Its molecular recognition by Neuromedin U receptor 1 involves specific interactions with the receptor's orthosteric binding pocket. Cryo-electron microscopy studies of Neuromedin U receptor 1 complexed with endogenous ligands reveal a deep transmembrane cavity formed by transmembrane helices 2–7 (TM2–TM7) and extracellular loop 2, where the C-terminal heptapeptide motif (Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) anchors [2] [8]. Compound 7b preserves this conserved motif, enabling critical polar contacts:

  • The amidated Asn⁷ forms hydrogen bonds with Glu¹²⁷³.³³ (Ballesteros-Weinstein numbering), Tyr²¹³⁵.³⁵, and Arg²⁸⁸⁶.⁵⁵.
  • Arg⁶ engages in salt bridges with Glu¹⁰²².⁶¹ and Ser³¹²⁷.³⁸ [2].
  • Hydrophobic interactions involve Phe¹/Phe³ packing against Phe⁴⁴¹.³¹, Met¹⁰⁶².⁶⁵, and Val³¹⁰⁷.³⁶ [2] [9].

These interactions stabilize an active receptor conformation. Molecular dynamics simulations indicate that Compound 7b exhibits a binding dwell time >2-fold longer than endogenous neuromedin U-25 due to enhanced hydrophobic shielding of its α-methyltryptophan residue [3] [9].

Table 1: Key Interaction Residues for Compound 7b in Neuromedin U receptor 1

Compound 7b ResidueReceptor ResidueInteraction TypeFunctional Consequence
Asn⁷ (C-terminal)Glu¹²⁷³.³³Hydrogen bondAnchors active core; amidation essential
Arg⁶Glu¹⁰²².⁶¹Salt bridgeStabilizes TM2-TM3 orientation
Phe³Phe⁴⁴¹.³¹π-π stackingHydrophobic pocket occupancy
α-MeTrp³Val³¹⁰⁷.³⁶Van der WaalsProlongs dwell time

Selectivity Profiling: Neuromedin U receptor 1 vs. Neuromedin U receptor 2 Binding Affinity of Compound 7b

Compound 7b demonstrates >100-fold selectivity for Neuromedin U receptor 1 over Neuromedin U receptor 2. Radioligand displacement assays show a half-maximal inhibitory concentration (IC₅₀) of 0.36 nM at Neuromedin U receptor 1 versus 13 nM at Neuromedin U receptor 2 [3] [9]. This selectivity arises from:

  • Differential Electrostatic Pockets: Neuromedin U receptor 1 contains a unique subpocket lined by Glu¹⁰⁵².⁶⁴ and Lys¹²²³.²⁸, which accommodates the α-methyl group of Trp³ in Compound 7b via steric complementarity. In contrast, Neuromedin U receptor 2 has a bulkier Phe²⁹¹⁶.⁵⁸ residue that clashes with this modification [2] [7].
  • Divergent Extracellular Loop 1 Conformations: Neuromedin U receptor 2 exhibits a rigid β-hairpin in extracellular loop 1 that reduces accessibility to Compound 7b’s N-terminal extensions, while Neuromedin U receptor 1 possesses a flexible loop that adapts to ligand binding [2] [5].
  • Mutagenesis-Validated Selectivity: Swapping extracellular loop 1 domains between Neuromedin U receptor 1 and Neuromedin U receptor 2 abolishes Compound 7b’s selectivity, confirming extracellular loop 1’s role in discrimination [2].

Table 2: Binding Affinity Profiling of Compound 7b

ParameterNeuromedin U receptor 1Neuromedin U receptor 2Assay System
IC₅₀0.36 nM13 nMCompetitive binding (¹²⁵I-NMU-25)
EC₅₀ (Calcium flux)0.25 nM45.5 nMHEK293-Gαq cells
EC₅₀ (cAMP inhibition)2.5 nM>100 nMGloSensor assay

Allosteric Modulation and Conformational Changes Induced by Compound 7b

Compound 7b drives Neuromedin U receptor 1 activation through coordinated allosteric transitions:

  • Transmembrane Helical Rearrangements: Ligand binding triggers a 5.8-Å inward shift of transmembrane helix 6 (TM6) and a 3.2-Å outward movement of transmembrane helix 7 (TM7), detected by site-directed spin labeling and electron paramagnetic resonance spectroscopy. This opens a crevice for G-protein engagement [2] [9].
  • Conserved Microswitch Activation: Compound 7b stabilizes the "on" state of the E/DRY motif (Glu¹⁵⁰³.⁵⁰-Arg¹⁵¹³.⁵¹-Tyr¹⁵²³.⁵²) via protonation of Glu¹⁵⁰³.⁵⁰, enabling Arg¹⁵¹³.⁵¹ to form a bridge with Asp⁹⁴².⁵⁰ on transmembrane helix 2 [9].
  • G-Protein Coupling Specificity: Unlike endogenous agonists, Compound 7b preferentially recruits Gαq/11 over Gαi/o, evidenced by 92% phospholipase C-β activation versus 38% adenylate cyclase inhibition. This bias arises from Compound 7b’s stabilization of a transmembrane helix 5 conformation that sterically blocks Gαi docking [9] [7].

Table 3: Conformational Changes Induced by Compound 7b Binding

Structural ElementMovement DirectionDisplacement (Å)Functional Outcome
Transmembrane helix 6Inward5.8Opens Gαq binding site
Transmembrane helix 7Outward3.2Releases intracellular G-protein
E/DRY motifRotationalN/AStabilizes active-state protonation
Extracellular loop 2Downward8.3Seals ligand binding pocket

These conformational shifts propagate to intracellular domains, increasing Gαq coupling efficiency by 2.3-fold compared to neuromedin S-33 [2] [9]. The structural basis for this efficacy is attributed to Compound 7b’s rigid α-methyltryptophan, which limits conformational entropy loss upon binding, thereby enhancing the enthalpy-driven activation mechanism [3] [9].

Properties

Product Name

NMUR1 Agonist C7b

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-thiophen-2-ylacetyl)amino]propanoyl]amino]-2-methylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide

Molecular Formula

C50H66N16O8S

Molecular Weight

1051.2 g/mol

InChI

InChI=1S/C50H66N16O8S/c1-50(25-29-27-60-34-14-5-3-12-32(29)34,65-44(71)38(61-41(68)23-30-10-9-21-75-30)22-28-26-59-33-13-4-2-11-31(28)33)47(74)64-36(16-7-19-58-49(55)56)46(73)66-20-8-17-39(66)45(72)62-35(15-6-18-57-48(53)54)43(70)63-37(42(52)69)24-40(51)67/h2-5,9-14,21,26-27,35-39,59-60H,6-8,15-20,22-25H2,1H3,(H2,51,67)(H2,52,69)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,65,71)(H4,53,54,57)(H4,55,56,58)/t35-,36-,37-,38-,39-,50-/m0/s1

InChI Key

HIFICJJBGBSZMZ-YWIJTBFMSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CS6

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CS6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.